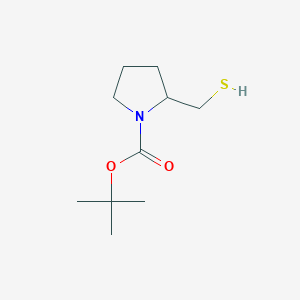

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

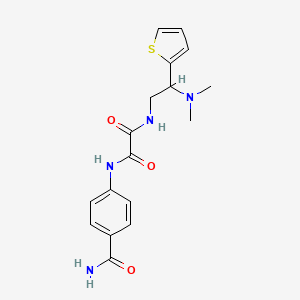

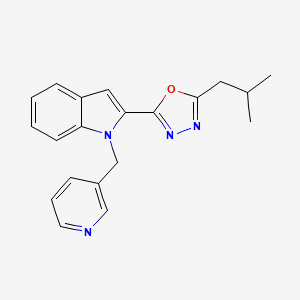

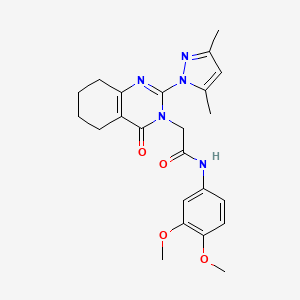

“tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO2S . It is a research compound and its molecular weight is 217.33 g/mol .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate” is represented by the formula C10H19NO2S . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group attached to the carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate” include a molecular weight of 217.33 g/mol . It is recommended to be stored sealed in dry conditions at 2-8°C .科学的研究の応用

Drug Development and Medicinal Chemistry

The synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate has attracted attention as a building block for designing novel organic compounds. Researchers explore its potential as a precursor in the creation of drug candidates and therapeutic agents. By modifying its structure, scientists can generate derivatives with specific pharmacological properties, such as enzyme inhibition, receptor binding, or anti-inflammatory effects .

Pyrrolidine-Based Ligands in Coordination Chemistry

Pyrrolidine derivatives, including tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate , serve as ligands in coordination chemistry. These ligands can form stable complexes with metal ions, enabling the development of catalysts, sensors, and materials. Researchers investigate their chelating abilities and explore applications in catalysis, asymmetric synthesis, and metal-ion recognition .

Organic Synthesis and Stereoselective Transformations

The compound’s unique structure, featuring a pyrrolidine ring and a tert-butyl ester group, makes it valuable for stereoselective transformations. Researchers utilize it as a starting material for constructing complex molecules. For instance, it participates in reactions like Michael additions, cycloadditions, and ring-opening processes. Its versatility allows access to diverse chemical scaffolds .

Pesticide and Agrochemical Research

Pyrrolidine-based compounds play a role in agrochemical development. Researchers investigate their potential as insecticides, herbicides, or fungicides. By modifying the substituents on the pyrrolidine ring, scientists aim to enhance bioactivity while maintaining environmental safetyTert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate may contribute to this field by providing new lead structures .

Materials Science and Surface Modification

Functionalized pyrrolidines find applications in materials science. Researchers explore their use as surface modifiers, enhancing adhesion, wettability, or corrosion resistance. The tert-butyl ester group can be selectively hydrolyzed to expose the thiol functionality, allowing attachment to metal surfaces or nanoparticles. Such modified surfaces have potential in sensors, coatings, and biomedical devices .

Chiral Building Blocks for Asymmetric Synthesis

Chirality is crucial in drug design and natural product synthesis. Tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate serves as a chiral building block due to its asymmetric carbon center. Researchers exploit its stereochemistry to create enantiomerically pure compounds. These chiral intermediates find applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

特性

IUPAC Name |

tert-butyl 2-(sulfanylmethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h8,14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKUYXPMRNJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)

![3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2553058.png)

![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2553067.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)